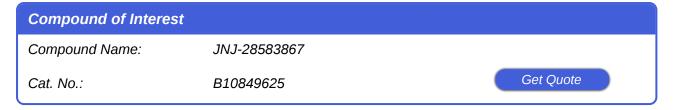


JNJ-28583867: A Preclinical Overview of a Dual-Action Antidepressant Candidate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28583867 is a novel psychoactive compound that has demonstrated potential as a therapeutic agent for depression and wakefulness disorders in preclinical studies. Its unique mechanism of action, combining histamine H3 receptor antagonism and serotonin transporter (SERT) inhibition, distinguishes it from traditional antidepressant medications. This technical guide provides a comprehensive summary of the key preclinical findings for JNJ-28583867, including its pharmacological profile, in vivo efficacy, and pharmacokinetic properties. The information is presented to facilitate further research and development of this and similar dual-action compounds.

Core Pharmacological Profile

JNJ-28583867 is characterized as a potent and selective antagonist of the histamine H3 receptor and a potent inhibitor of the serotonin transporter.[1] This dual activity is believed to synergistically contribute to its antidepressant and wake-promoting effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **JNJ-28583867**.

Table 1: In Vitro Binding Affinities[1]



Target	Species	Ki (nM)
Histamine H3 Receptor	Human	10.6
Serotonin Transporter (SERT)	Human	3.7
Dopamine Transporter (DAT)	Human	>100
Norepinephrine Transporter (NET)	Human	>100

JNJ-28583867 demonstrates over 30-fold selectivity for SERT over DAT and NET.[1]

Table 2: In Vivo Receptor Occupancy in Rat Brain[1]

Dose (s.c.)	Histamine H3 Receptor Occupancy	SERT Occupancy
<1 mg/kg	Significant	Significant

Table 3: Effects on Extracellular Neurotransmitter Levels in Rat Cortex[1]

Dose (s.c.)	% Increase in Serotonin	% Increase in Norepinephrine	% Increase in Dopamine
0.3 mg/kg	Significant Increase	-	-
Higher Doses	Dose-dependent Increase	Smaller Increase	Smaller Increase

Table 4: Pharmacokinetic Parameters in Rats[1]

Parameter	Value
Oral Bioavailability	32%
Half-life (t1/2)	6.9 hours
Cmax (after 10 mg/kg p.o.)	260 ng/ml

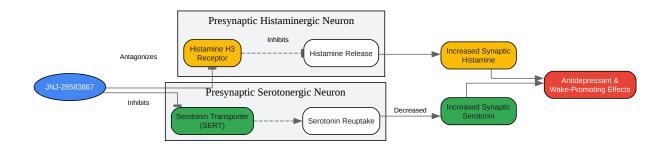


Signaling Pathways and Mechanism of Action

JNJ-28583867's therapeutic effects are mediated through two primary signaling pathways:

- Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic
 autoreceptor that negatively regulates the synthesis and release of histamine and other
 neurotransmitters. By antagonizing this receptor, JNJ-28583867 disinhibits histaminergic
 neurons, leading to increased histamine release in the brain. Elevated histamine levels are
 associated with enhanced wakefulness and cognitive function.
- Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its signaling. JNJ-28583867's inhibition of SERT leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. This is a well-established mechanism for the treatment of depression.

The combination of these two mechanisms is thought to produce a more robust and potentially faster-acting antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone, with the added benefit of promoting wakefulness.



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Dual mechanism of JNJ-28583867.

In Vivo Efficacy Models



JNJ-28583867 has demonstrated efficacy in several rodent models relevant to depression and wakefulness.

Mouse Tail Suspension Test

This is a behavioral screening test for potential antidepressant drugs. A reduction in immobility time is indicative of an antidepressant-like effect. **JNJ-28583867** showed a dose-dependent decrease in immobility in this test, with significant effects observed at oral doses of 3-30 mg/kg. [1]

Imetit-Induced Drinking in Rats

Imetit is a potent H3 receptor agonist that induces a dipsogenic (drinking) response in rats. The ability of **JNJ-28583867** to block this effect confirms its in vivo functional activity as an H3 receptor antagonist. The compound effectively blocked imetit-induced drinking at intraperitoneal doses of 3-10 mg/kg.[1]

Sleep-Wake Cycle in Rats

Electroencephalogram (EEG) recordings in rats showed that **JNJ-28583867** produced a dose-dependent increase in the time spent awake, with a corresponding decrease in non-rapid eye movement (NREM) sleep.[1] It also potently suppressed REM sleep at doses of 1 mg/kg and higher.[1]

Experimental Protocols

While the full, detailed protocols from the primary publications are not publicly available, the following are generalized methodologies for the key experiments conducted with **JNJ-28583867**.

In Vitro Receptor Binding Assays

- Objective: To determine the binding affinity (Ki) of JNJ-28583867 for the human histamine
 H3 receptor and serotonin transporter.
- General Protocol:

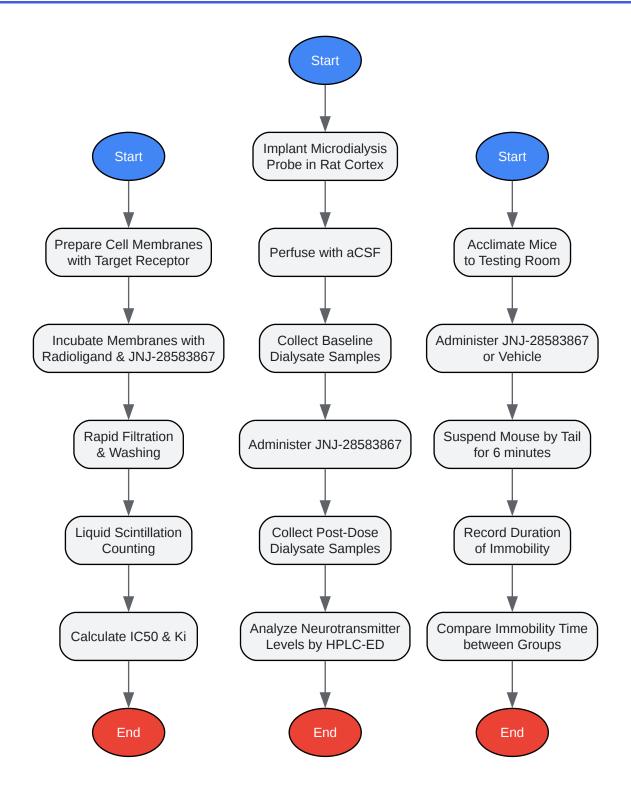






- Membrane Preparation: Membranes from cells stably expressing the human H3 receptor or SERT are prepared.
- Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]-N-α-methylhistamine for H3R, [3H]-citalopram for SERT) and varying concentrations of JNJ-28583867.
- Incubation and Washing: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration, and the filters are washed to remove unbound radioligand.
- Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
- Data Analysis: The IC50 value (concentration of JNJ-28583867 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.





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References

- 1. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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